
1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is a compound that can be associated with piperidine derivatives, which are of significant interest due to their biological activities and presence in various pharmaceutical agents. Piperidine derivatives are known for their inhibitory activities against enzymes such as topoisomerase II, which is a target for anticancer drugs . The synthesis of piperidine derivatives can be achieved through various methods, including biocatalytic cascades and cyclisation reactions . These compounds can also serve as chiral building blocks for the synthesis of piperidine-related alkaloids . Additionally, piperidine derivatives can form stable hydrogen-bonded complexes, which can be studied using spectroscopic and theoretical methods .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and may involve multiple steps. One approach to synthesizing substituted piperidines involves a one-pot biocatalytic cascade using enzymes such as carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) . Another method includes the Prins or carbonyl ene cyclisation of aldehydes, which can lead to the formation of trisubstituted piperidines with varying diastereoselectivity based on the reaction conditions and catalysts used . Additionally, the synthesis of chiral piperidine derivatives can be achieved through asymmetric allylboration followed by aminocyclization and carbamation .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be analyzed using spectroscopic techniques and theoretical calculations. For instance, the study of piperidinium-3-carboxylic acid complexes with 2,6-dichloro-4-nitrophenol revealed insights into the hydrogen-bonded interactions and proton transfer between the molecules . These analyses can provide valuable information on the conformation and stability of the piperidine derivatives, which are crucial for understanding their biological activities and potential as pharmaceutical agents.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and enhance their biological activities. For example, the modification of the 1-substituent in quinolinecarboxylic acid derivatives can significantly affect their topoisomerase II inhibitory activity . The position and type of substituents on the piperidine ring can also influence the selectivity and outcome of biocatalytic reductions . Furthermore, the diastereoselectivity of cyclisation reactions can be controlled by the choice of catalyst and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect the compound's solubility, stability, and reactivity, which are important factors in drug design and synthesis. The formation of hydrogen-bonded complexes and the presence of chiral centers can also impact the physical properties, such as melting points and optical rotation, which are relevant for the purification and characterization of these compounds .
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid, have been explored for their role in biocatalyst inhibition, a phenomenon critical in the bioproduction of chemicals. Research by Jarboe et al. (2013) highlights the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, due to their microbial inhibitory properties, are used as food preservatives and present challenges in achieving desired yields in fermentative production. This study provides insights into metabolic engineering strategies to enhance microbial tolerance against such inhibitions, focusing on cell membrane properties and intracellular pH adjustments [Jarboe, L., Royce, L. A., & Liu, P.-h. (2013)].
Antioxidant, Microbial, and Cytotoxic Activity of Carboxylic Acids
Godlewska-Żyłkiewicz et al. (2020) reviewed the structure-related bioactivities of natural carboxylic acids, including antioxidant, antimicrobial, and cytotoxic activities. The study reveals how structural variations in carboxylic acids influence their biological activities, suggesting the potential of these compounds, possibly including this compound, in developing new therapeutic agents with enhanced bioactivities [Godlewska-Żyłkiewicz, B., et al. (2020)].
Reactive Extraction with Carboxylic Acids
Djas and Henczka (2018) explored the use of organic compounds and supercritical fluids in the reactive extraction of carboxylic acids from aqueous solutions. This review discusses the efficiency of different solvents, including supercritical CO2, for carboxylic acid extraction, highlighting the environmental benefits and the potential for increased yield and simplicity in the separation process. Such findings could be relevant for the extraction and purification processes involving compounds like this compound [Djas, M., & Henczka, M. (2018)].
Synthesis of Biologically Active Compounds
The synthesis of 1-indanones, discussed by Turek et al. (2017), involves carboxylic acids as starting materials. This comprehensive review highlights the broad range of biological activities of 1-indanones, including their potential in treating various diseases due to their antiviral, anti-inflammatory, and anticancer properties. The study emphasizes the versatility of carboxylic acids in synthesizing compounds with significant medicinal value [Turek, M., et al. (2017)].
Propriétés
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-5-1-2-6-9)13-8-4-3-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNIPDIWMSLFOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


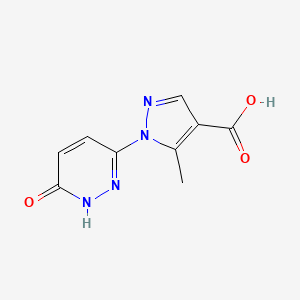
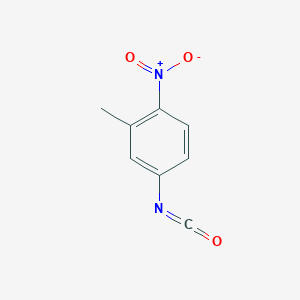
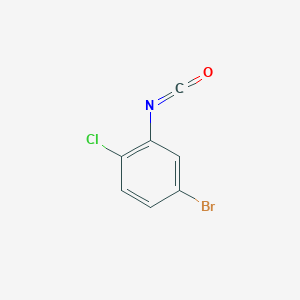
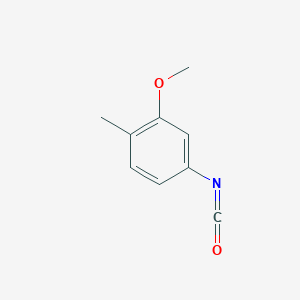
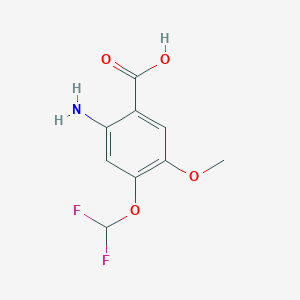
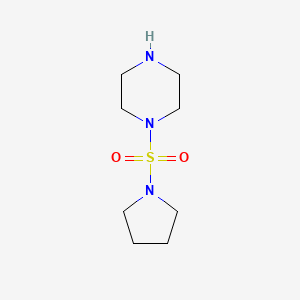
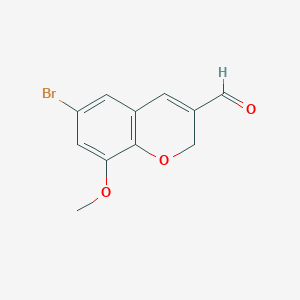

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)



![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)